![molecular formula C18H11ClN6O4 B2872545 5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-57-9](/img/structure/B2872545.png)
5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is an intricate organic compound notable for its potential applications in scientific research. This compound, with its detailed structure, presents a unique profile for reactions and applications due to its combination of nitro, chloro, and pyrazolo[3,4-d]pyrimidine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide generally involves multistep organic reactions. Key synthetic steps often include nitration, chlorination, and amidation processes. Conditions such as temperature, solvent, and the presence of catalysts play crucial roles in optimizing yield and purity.
Industrial Production Methods
In industrial settings, large-scale synthesis may utilize more efficient catalytic processes to minimize costs and environmental impact. Techniques like flow chemistry and automated synthesis could be implemented for higher throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions:
Oxidation: Potential to oxidize under certain conditions, leading to further nitration or conversion of functional groups.
Reduction: Nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: The chloro and nitro groups make it amenable to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents include hydrogen gas for reduction, various acids and bases for substitution reactions, and oxidizing agents like KMnO4 for oxidation. Solvents such as DMSO, DMF, and acetonitrile are frequently employed.
Major Products
Depending on the reaction type, major products can include amines, further substituted benzamides, or oxidized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in pharmaceutical research.
Biology
Its unique structure offers potential for biological studies, including its interaction with specific proteins or enzymes.
Medicine
Industry
May be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups enable the compound to participate in electron transfer and binding events, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitrobenzamide
1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives
Benzamide derivatives with varied substituents
Uniqueness
The presence of both nitro and chloro groups, combined with the pyrazolo[3,4-d]pyrimidine structure, provides a unique chemical reactivity and biological activity profile that differentiates it from other benzamide derivatives.
Hope that covers all the bases for you! If there's anything more specific you need to delve into, feel free to ask.
Properties
IUPAC Name |
5-chloro-2-nitro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN6O4/c19-11-6-7-15(25(28)29)13(8-11)17(26)22-23-10-20-16-14(18(23)27)9-21-24(16)12-4-2-1-3-5-12/h1-10H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGSRWBPNOXAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

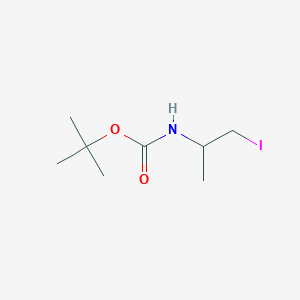

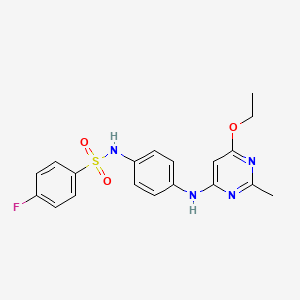
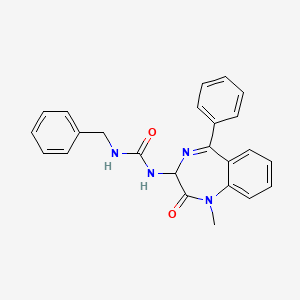


![3-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2872472.png)
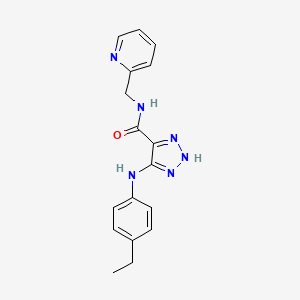
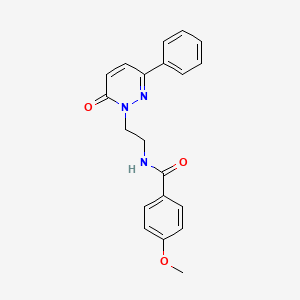
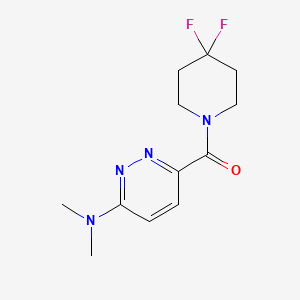
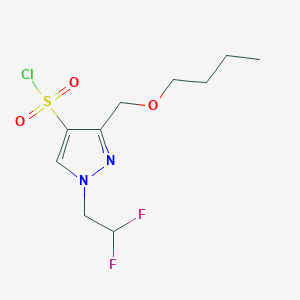
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/new.no-structure.jpg)

